molecular formula C30H32N2O6 B14114575 Fmoc-4-(Boc-aminomethyl)-D-phenylalanine

Fmoc-4-(Boc-aminomethyl)-D-phenylalanine

Cat. No.: B14114575
M. Wt: 516.6 g/mol
InChI Key: JXLHGCJKWHFJKI-DCWQJPKNSA-N
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Description

Fmoc-4-(Boc-aminomethyl)-D-phenylalanine: is a modified amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and a tert-butyloxycarbonyl (Boc) group attached to the side chain. This compound is used extensively in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine typically involves the protection of the amino group with the Fmoc group and the side chain with the Boc group. The process begins with the amino acid phenylalanine, which undergoes a series of protection and deprotection steps to achieve the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to remove the Fmoc or Boc protecting groups.

    Substitution: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid .

Scientific Research Applications

Chemistry: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides allows for the design of novel therapeutics with specific biological activities.

Industry: Industrially, this compound is used in the production of peptide-based materials and coatings. Its unique properties make it suitable for applications in biotechnology and materials science.

Mechanism of Action

The mechanism of action of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc and Boc groups protect the amino and side chain groups during synthesis, preventing unwanted reactions. Once incorporated, the protecting groups can be removed under mild conditions, allowing the amino acid to participate in biological and chemical processes. The molecular targets and pathways involved depend on the specific peptide or protein in which the compound is incorporated.

Comparison with Similar Compounds

    Fmoc-4-(Boc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, used similarly in peptide synthesis.

    Fmoc-4-fluoro-phenylalanine: A fluorinated derivative used for its unique electronic properties.

    Fmoc-4-nitrophenylalanine: A nitro-substituted derivative used in studying electron transfer processes.

Uniqueness: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This uniqueness allows for the study of stereochemistry in peptide synthesis and the development of D-peptide-based therapeutics.

Properties

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

IUPAC Name

(2R)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)26(31)19-14-12-18(13-15-19)16-25(27(33)34)32-29(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)/t25-,26?/m1/s1

InChI Key

JXLHGCJKWHFJKI-DCWQJPKNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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